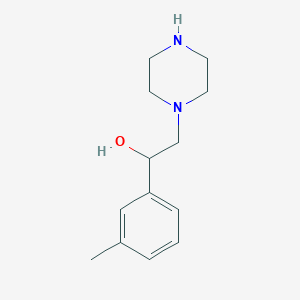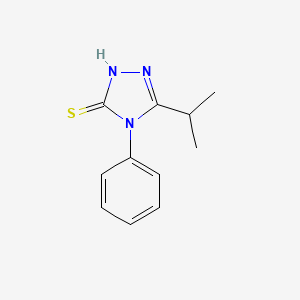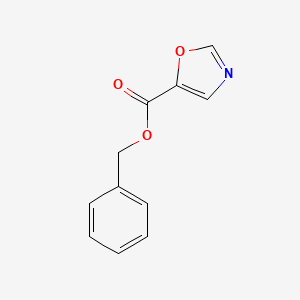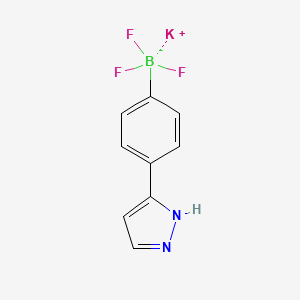![molecular formula C6H6BrClN2 B13479433 1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the imidazole family, which is known for its broad range of chemical and biological properties. Imidazole derivatives are widely studied due to their significant pharmacological activities, including antibacterial, antifungal, and anticancer properties .
準備方法
The synthesis of 1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve the bromination and chlorination of precursor compounds under controlled conditions to ensure high yield and purity .
化学反応の分析
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce corresponding amines .
科学的研究の応用
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
類似化合物との比較
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole can be compared with other imidazole derivatives such as:
1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH): This compound is structurally related but contains a hydantoin ring instead of an imidazole ring.
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: This compound has a similar structure but includes a benzo ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties .
特性
分子式 |
C6H6BrClN2 |
|---|---|
分子量 |
221.48 g/mol |
IUPAC名 |
1-bromo-3-chloro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
InChI |
InChI=1S/C6H6BrClN2/c7-5-4-2-1-3-10(4)6(8)9-5/h1-3H2 |
InChIキー |
ZEZNKUYTIDFEFF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(N=C(N2C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
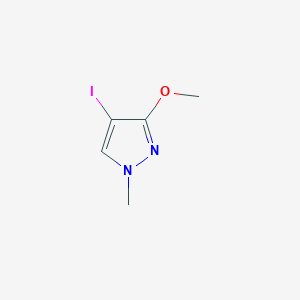
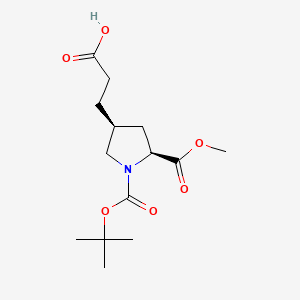
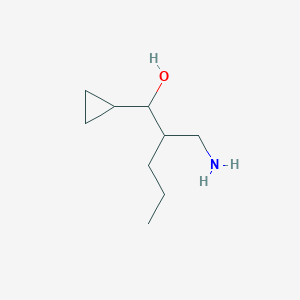
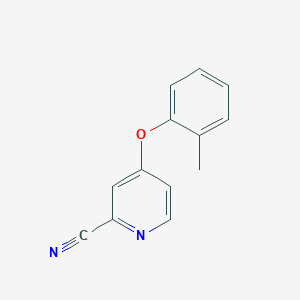
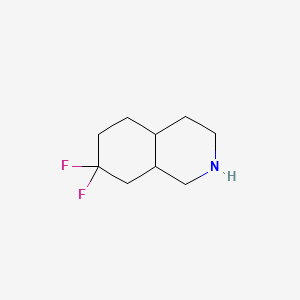
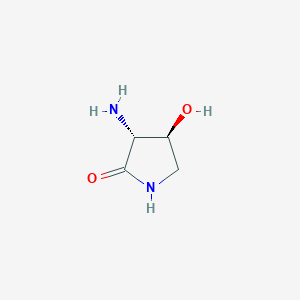
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
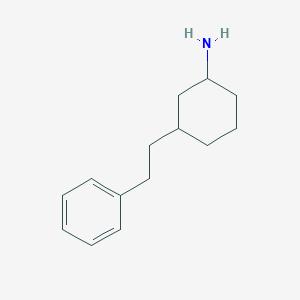
![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13479406.png)
